An In-Depth Technical Guide to Isoindolin-4-ylmethanol (CAS 127168-95-0)
An In-Depth Technical Guide to Isoindolin-4-ylmethanol (CAS 127168-95-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolin-4-ylmethanol, with the CAS number 127168-95-0, is a heterocyclic organic compound featuring an isoindoline core functionalized with a hydroxymethyl group at the 4-position. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This structural motif is of significant interest to researchers in drug discovery and development due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] Isoindolin-4-ylmethanol serves as a valuable building block in the synthesis of more complex molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4]
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of Isoindolin-4-ylmethanol, with a focus on providing practical insights for laboratory use.
Chemical Structure and Properties
The chemical structure of Isoindolin-4-ylmethanol consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring, with a methanol group attached to the benzene ring.
Chemical Structure:
Table 1: Physicochemical Properties of Isoindolin-4-ylmethanol
| Property | Value |
| CAS Number | 127168-95-0 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| SMILES | OCC1=CC=CC2=C1CNC2 |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO |
Synthesis of Isoindolin-4-ylmethanol
A plausible and common synthetic route to Isoindolin-4-ylmethanol involves the reduction of the corresponding ester, Methyl isoindoline-4-carboxylate. This transformation can be efficiently achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[5][6]
Experimental Protocol: Reduction of Methyl isoindoline-4-carboxylate to Isoindolin-4-ylmethanol
This protocol describes a general procedure for the reduction of an ester to a primary alcohol using LiAlH₄.[5]
Materials:
-
Methyl isoindoline-4-carboxylate hydrochloride
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous solution of Sodium Sulfate
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Preparation of the Free Base: Dissolve Methyl isoindoline-4-carboxylate hydrochloride in a minimal amount of water and basify with a saturated solution of sodium bicarbonate until the solution is slightly alkaline. Extract the free base ester with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free ester.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminium Hydride (LiAlH₄) in anhydrous THF.
-
Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. Dissolve the Methyl isoindoline-4-carboxylate (free base) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a small amount of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until the grey precipitate turns white and a clear supernatant is formed.
-
Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Isoindolin-4-ylmethanol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Slow Addition and Cooling: The reaction of LiAlH₄ with esters is highly exothermic. Slow addition of the ester to the cooled hydride suspension is crucial for controlling the reaction temperature and preventing side reactions.
-
Careful Quenching: The quenching of excess LiAlH₄ is also highly exothermic and generates hydrogen gas. It must be performed slowly and at a low temperature to avoid a dangerous buildup of pressure and potential fire.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of Isoindolin-4-ylmethanol.
Potential Applications in Research and Drug Development
While specific biological data for Isoindolin-4-ylmethanol is not extensively published, the broader class of isoindoline and isoindolinone derivatives has shown significant promise in various therapeutic areas. This makes Isoindolin-4-ylmethanol a key building block for synthesizing libraries of compounds for screening and lead optimization.
Anticancer Activity
Numerous isoindolinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanisms of action often involve the inhibition of critical cellular pathways, such as those regulated by kinases or transcription factors.[3] Isoindolin-4-ylmethanol can be used to synthesize analogs of known anticancer agents to explore how the substitution pattern on the isoindoline core affects potency and selectivity.
Enzyme Inhibition
The isoindoline scaffold is present in inhibitors of various enzymes. For instance, derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[7] Other studies have shown that isoindolinone derivatives can act as potent inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer.[1] The hydroxymethyl group of Isoindolin-4-ylmethanol provides a handle for further chemical modification to design and synthesize novel enzyme inhibitors.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory potential of isoindoline derivatives has been explored, with some compounds showing significant in vivo activity.[7] This activity is often linked to the inhibition of inflammatory mediators. Isoindolin-4-ylmethanol can serve as a starting material for the synthesis of new chemical entities with potential anti-inflammatory and analgesic properties.
Illustrative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of new derivatives synthesized from Isoindolin-4-ylmethanol, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess cell viability.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40, 4 mM HCl in isopropanol)
-
96-well cell culture plates
-
Test compounds (derivatives of Isoindolin-4-ylmethanol)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
Isoindolin-4-ylmethanol is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials and the potential for further functionalization of its hydroxymethyl group make it an attractive scaffold for the development of novel bioactive molecules. The diverse pharmacological activities associated with the isoindoline core structure, including anticancer, anti-inflammatory, and enzyme inhibitory effects, highlight the potential of derivatives of Isoindolin-4-ylmethanol in drug discovery programs. The provided synthetic and biological testing protocols offer a solid foundation for researchers to explore the therapeutic potential of this promising chemical entity.
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